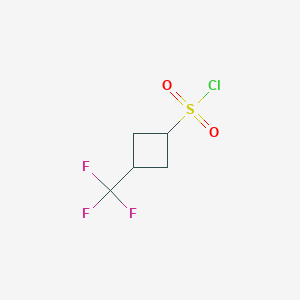
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1936688-71-9 . It has a molecular weight of 222.62 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is 1S/C5H6ClF3O2S/c6-12(10,11)4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The trifluoromethyl (TFM, -CF3) group in the compound has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound has been implicated in the synthesis of biologically active molecules, particularly in the development of antiviral and anticancer compounds. A study by López et al. (2017) demonstrated a synthetic pathway for preparing a series of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles starting from readily available methyl-phenylsulfones. This pathway highlights the importance of the trifluoromethyl group in enhancing the biological activity of molecules (López et al., 2017).
Reagent for Trifluoromethylation
Trifluoromethanesulfonyl chloride, a related compound, is extensively used for the direct trifluoromethylation of a broad range of substrates. It also facilitates trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively. This versatility in reactions, including sulfonylation and chlorination, underscores its significance in chemical synthesis (Guyon et al., 2017).
Activation of Sulfamoyl and Sulfonyl Chlorides
Sulfamoyl and sulfonyl chlorides, including compounds similar to "3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride," can be activated for further chemical transformations. Hell et al. (2019) demonstrated that these chlorides could be activated through Cl-atom abstraction by a silyl radical, facilitating the synthesis of aliphatic sulfonamides from alkenes. This method allows for late-stage functionalization in medicinal chemistry, showcasing the compound's utility in synthesizing complex molecules (Hell et al., 2019).
Adsorption Method Development
In environmental science, related compounds have been employed to develop fast and selective adsorption methods for wastewater treatment. Guo et al. (2018) prepared a molecularly imprinted polymer for perfluorooctane sulfonate (PFOS) adsorption using carbon microspheres as carriers. This study highlights the role of these compounds in enhancing environmental protection efforts (Guo et al., 2018).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVVAYVSZFZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)
![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)
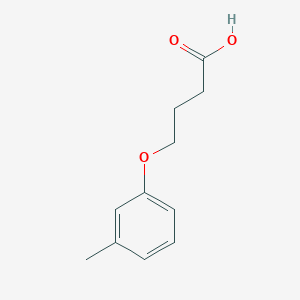
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)
![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)
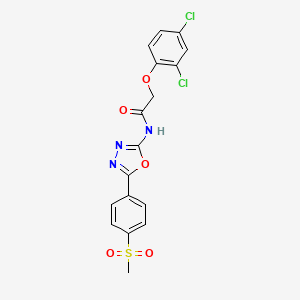
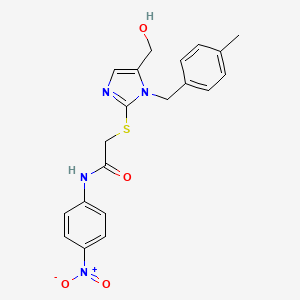
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)
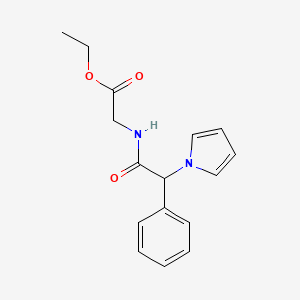
![1-({[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]thio}acetyl)azepane](/img/structure/B2547506.png)
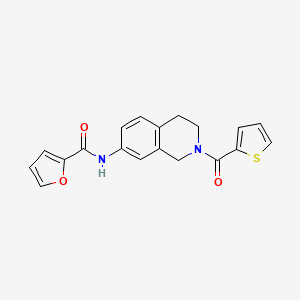
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)